![molecular formula C12H17NO3S B7593397 (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone](/img/structure/B7593397.png)
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone
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Overview
Description
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone, also known as DMTM, is a chemical compound that has gained significant attention in the field of scientific research. DMTM is a synthetic molecule that has shown promising results in various studies, making it a potential candidate for further research.
Mechanism of Action
The exact mechanism of action of (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone is not fully understood. However, studies have suggested that (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been shown to have various biochemical and physiological effects. Studies have suggested that (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone can inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. Additionally, (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized and purified. Additionally, (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has shown promising results in various studies, making it a potential candidate for further research. However, one limitation of using (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Another direction is to study its neuroprotective effects and potential use in treating neurological disorders. Additionally, more research is needed to understand the mechanism of action of (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone and to design experiments to study its effects.
Synthesis Methods
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone can be synthesized using a multi-step process that involves the reaction of 3,5-dimethylmorpholine and 3-methoxythiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to yield (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone.
Scientific Research Applications
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, (3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone has been shown to have neuroprotective effects in animal models of Parkinson's disease.
properties
IUPAC Name |
(3,5-dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8-6-16-7-9(2)13(8)12(14)11-10(15-3)4-5-17-11/h4-5,8-9H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZXKQFOZLDTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2=C(C=CS2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylmorpholin-4-yl)-(3-methoxythiophen-2-yl)methanone |
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